molecular formula C8H10ClNS B2851223 4-Chloro-3-[(methylsulfanyl)methyl]aniline CAS No. 1178038-94-2

4-Chloro-3-[(methylsulfanyl)methyl]aniline

Cat. No.: B2851223
CAS No.: 1178038-94-2
M. Wt: 187.69
InChI Key: JOFQKJUMJKHFMD-UHFFFAOYSA-N
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Description

4-Chloro-3-[(methylsulfanyl)methyl]aniline is an organic compound with the molecular formula C8H10ClNS. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a methylsulfanyl group at the 3-position. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(methylsulfanyl)methyl]aniline typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group, forming 4-chloro-3-nitroaniline.

    Thiomethylation: The amino group is then thiomethylated using methylthiolating agents such as methylthiol or dimethyl disulfide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large quantities of 4-chloroaniline are nitrated using concentrated nitric acid and sulfuric acid.

    Catalytic Reduction: The nitro compound is reduced using catalytic hydrogenation.

    Thiomethylation: The final thiomethylation step is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(methylsulfanyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 3-[(methylsulfanyl)methyl]aniline.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products Formed

    Oxidation: 4-Chloro-3-[(methylsulfinyl)methyl]aniline, 4-Chloro-3-[(methylsulfonyl)methyl]aniline.

    Reduction: 3-[(Methylsulfanyl)methyl]aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-[(methylsulfanyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(methylsulfanyl)methyl]aniline involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in substitution reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

    3-[(Methylsulfanyl)methyl]aniline:

    4-Chloro-3-methylaniline: Has a methyl group instead of a methylsulfanyl group, leading to different chemical properties.

Properties

IUPAC Name

4-chloro-3-(methylsulfanylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNS/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFQKJUMJKHFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=C(C=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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